Cas no 59830-60-3 (Cbz-L-Phenylalaninal)
Cbz-L-Phenylalaninal Chemical and Physical Properties
Names and Identifiers
-
- Cbz-L-Phenylalaninal
- (S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate
- benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
- Carbamic acid, N-[(1S)-1-formyl-2-phenylethyl]-, phenylmethyl ester
- N-Cbz-phenylalaninal
- PubChem16008
- N-Cbz-L-Phenylalaninal
- (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester
- HZDPJHOWPIVWMR-INIZCTEOSA-N
- n-benzyloxycarbonyl-l-phenylalaninal
- BDBM50014568
- 8910AB
- N-((Benzyloxy)car
- DS-14328
- SCHEMBL630290
- MFCD00798796
- AC-23793
- DTXSID40427338
- AKOS005146049
- benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate
- I11555
- N-(((Benzyl)oxy)carbonyl)-L-phenylalaninal
- PD177889
- A869110
- CHEMBL412423
- 59830-60-3
- CS-0062211
- N-((Benzyloxy)carbonyl)-L-phenylalaninal
- (S)-(-)-2-(Benzylcarbonylamino)-3-phenylpropanal
- ((S)-1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester
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- MDL: MFCD00798796
- Inchi: 1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
- InChI Key: HZDPJHOWPIVWMR-INIZCTEOSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C=O)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 283.12100
- Monoisotopic Mass: 283.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 3
Experimental Properties
- Density: 1.168
- Boiling Point: 450.4°C at 760 mmHg
- Flash Point: 226.2 °C
- PSA: 55.40000
- LogP: 3.11390
Cbz-L-Phenylalaninal Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
Cbz-L-Phenylalaninal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123391-1g |
benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 95% | 1g |
$195 | 2021-06-17 | |
| Chemenu | CM123391-5g |
benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 95% | 5g |
$583 | 2021-06-17 | |
| Alichem | A019109896-1g |
(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 95% | 1g |
$216.32 | 2023-09-01 | |
| Alichem | A019109896-5g |
(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 95% | 5g |
$630.24 | 2023-09-01 | |
| Chemenu | CM123391-1g |
benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 95% | 1g |
$195 | 2022-06-10 | |
| Chemenu | CM123391-5g |
benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 95% | 5g |
$583 | 2022-06-10 | |
| abcr | AB348871-250 mg |
Calpain Inhibitor III, 95%; . |
59830-60-3 | 95% | 250MG |
€70.10 | 2022-03-28 | |
| abcr | AB348871-1 g |
Calpain Inhibitor III, 95%; . |
59830-60-3 | 95% | 1g |
€99.00 | 2021-09-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77220-100mg |
(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 100mg |
¥76.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77220-250mg |
(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |
59830-60-3 | 250mg |
¥116.0 | 2021-09-04 |
Cbz-L-Phenylalaninal Suppliers
Cbz-L-Phenylalaninal Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Cbz-L-Phenylalaninal
Professional Introduction to Compound with CAS No. 59830-60-3 and Product Name: Cbz-L-Phenylalaninal
The compound with CAS No. 59830-60-3 and the product name Cbz-L-Phenylalaninal represents a significant advancement in the field of peptidomimetics and synthetic chemistry. This compound, chemically known as N-carbobenzyloxy-L-phenylalaninal, is a derivative of L-phenylalanine and has garnered considerable attention due to its utility in pharmaceutical research and development. The Cbz-L-Phenylalaninal moiety is particularly valuable for its role in the synthesis of peptide analogs, which are increasingly being explored for their potential therapeutic applications.
Peptidomimetics, which are designed to mimic the structure and function of natural peptides, have become a cornerstone in modern drug discovery. The introduction of protecting groups such as the carbobenzyloxy (Cbz) group enhances the stability and reactivity of amino acids during synthetic processes. Cbz-L-Phenylalaninal serves as a crucial intermediate in this context, facilitating the construction of complex peptide sequences with high precision. This compound's ability to undergo selective reactions while maintaining structural integrity makes it indispensable in the development of novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have further highlighted the importance of Cbz-L-Phenylalaninal in drug design. Studies have demonstrated that peptidomimetics derived from this compound exhibit improved pharmacokinetic properties compared to their peptide counterparts. This includes enhanced solubility, reduced immunogenicity, and prolonged half-life, all of which are critical factors in the development of effective therapeutics. The compound's versatility has led to its incorporation into numerous research projects aimed at addressing a wide range of diseases, from cancer to neurodegenerative disorders.
The synthesis of Cbz-L-Phenylalaninal involves a series of well-established chemical reactions, including protection-deprotection strategies and condensation reactions. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has streamlined the production process, making it more efficient and scalable. These methodologies have been instrumental in enabling researchers to access complex peptidomimetics that would otherwise be difficult to produce using traditional synthetic routes.
In recent years, there has been a surge in interest regarding the development of peptidomimetics as inhibitors of protein-protein interactions (PPIs). PPIs play a pivotal role in numerous biological pathways and are often implicated in disease pathogenesis. Cbz-L-Phenylalaninal has been utilized as a building block in the design of molecules that target these interactions with high specificity. For instance, studies have shown that peptidomimetics based on this compound can effectively disrupt key PPIs involved in cancer progression, offering promising avenues for therapeutic intervention.
The role of Cbz-L-Phenylalaninal extends beyond its use as a synthetic intermediate; it also serves as a model compound for understanding the fundamental principles governing peptide-receptor interactions. By studying how modifications to the phenylalanine backbone influence binding affinity and selectivity, researchers can gain valuable insights into designing more effective drugs. This approach has been particularly fruitful in the development of receptor tyrosine kinase (RTK) inhibitors, which are widely used in the treatment of various cancers.
Moreover, the growing field of bioconjugation has seen significant contributions from compounds like Cbz-L-Phenylalaninal. Bioconjugation involves linking small molecule warheads to larger biomolecules such as antibodies or peptides to enhance their therapeutic efficacy. The Cbz group provides a stable handle for conjugation while maintaining the reactivity necessary for biological activity. This has led to the creation of novel biotherapeutics that combine the advantages of small molecules with those of biologics.
The regulatory landscape for peptidomimetics is also evolving, with increasing recognition of their potential as therapeutic agents. Regulatory agencies are now providing clearer guidelines for the clinical development of these compounds, which bodes well for future advancements. As a result, companies and academic institutions are investing more resources into peptidomimetic research, further driving innovation in this area.
In conclusion, Cbz-L-Phenylalaninal represents a cornerstone compound in modern synthetic chemistry and drug discovery. Its versatility as a building block for peptidomimetics has opened up new possibilities for addressing unmet medical needs. With ongoing research efforts focused on optimizing its synthesis and exploring its applications, this compound is poised to play an even greater role in the development of next-generation therapeutics.
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